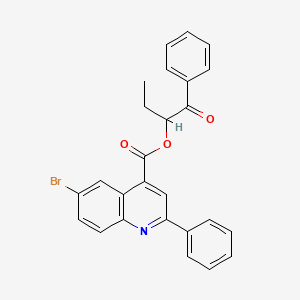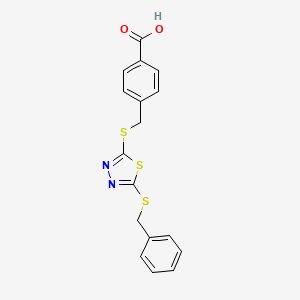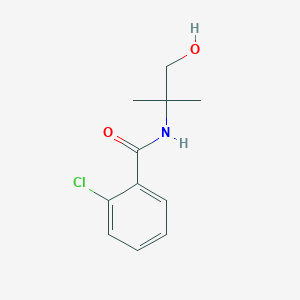![molecular formula C19H18N2O4S B12040535 Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate CAS No. 331454-84-3](/img/structure/B12040535.png)
Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a naphthalen-1-yloxy group, and an ethyl ester functional group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 2-aminothiazole with ethyl 2-bromoacetate to form ethyl 2-(2-aminothiazol-4-yl)acetate. This intermediate is then reacted with naphthalen-1-ol in the presence of a suitable base to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(naphthalen-1-yloxy)acetate
- 5-Methyl-2-(naphthalen-1-yloxy)acetamido-thiazole
Uniqueness
Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
331454-84-3 |
|---|---|
Fórmula molecular |
C19H18N2O4S |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
ethyl 5-methyl-2-[(2-naphthalen-1-yloxyacetyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H18N2O4S/c1-3-24-18(23)17-12(2)26-19(21-17)20-16(22)11-25-15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,3,11H2,1-2H3,(H,20,21,22) |
Clave InChI |
OHGXCKFKGFUMGP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=N1)NC(=O)COC2=CC=CC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B12040471.png)

![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040495.png)
![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12040498.png)






![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040517.png)
